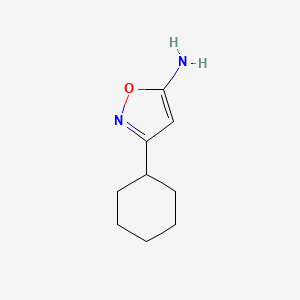

3-Cyclohexyl-1,2-oxazol-5-amine

Vue d'ensemble

Description

3-Cyclohexyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .

Synthesis Analysis

The synthesis of oxazolines has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .Chemical Reactions Analysis

Oxazolines have been used in various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Applications De Recherche Scientifique

Synthesis of Cyclohexyl α-Amino Acids

Research conducted by Genady and Nakamura (2011) presented an efficient method for synthesizing cyclohexyl and cyclohexenyl α-amino acids. This process involves palladium-catalyzed assemblies and ring-closing metathesis (RCM). The resulting compounds, such as 1-amino-6-aryl-cyclohex-3-enecarboxylic acids, showcase the potential of 3-Cyclohexyl-1,2-oxazol-5-amine derivatives in creating cyclic α,α-disubstituted α-amino acids.

Electrophilic Aminations with Oxaziridines

The work of Andreae and Schmitz (1991) explored the use of cyclohexanespiro-3'-oxaziridine for electrophilic aminations, transferring its NH group to various nucleophiles. This method enables the synthesis of a wide range of compounds, including azines, hydrazines, diaziridines, and aminodicarboxylic derivatives, indicating a broad scope of applications for oxazole derivatives in chemical synthesis.

Construction of Macrocyclic Structures

Merzhyievskyi et al. (2020) investigated the use of oxazole derivatives in constructing macrocyclic structures like cyclophanes with oxazole fragments (Merzhyievskyi et al., 2020). This study highlights the versatility of this compound in creating complex molecular architectures, which could be valuable in materials science and molecular engineering.

Desulfurization and Deamination Condensation

Guo et al. (2021) described a metal- and oxidant-free process for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, involving desulfurization and deamination condensation (Guo et al., 2021). This showcases the potential of this compound derivatives in environmentally friendly synthesis methods with possible applications in organic and medicinal chemistry.

Antimycobacterial Activity

A study by Sriram et al. (2007) synthesized thiourea compounds using 5-Cyclobutyloxazol-2-amine, demonstrating significant in vitro and in vivo antimycobacterial activities. This suggests a potential therapeutic application of this compound derivatives against multidrug-resistant Mycobacterium tuberculosis.

Enantioselective Organocatalytic Amination

The work of Zhu et al. (2021) presented an enantioselective amination process for synthesizing chiral N,O-aminals. This process utilizes derivatives of this compound and highlights the chemical's relevance in producing stereochemically complex molecules, crucial for pharmaceutical applications.

Orientations Futures

Oxazoline and its derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 3-Cyclohexyl-1,2-oxazol-5-amine could involve exploring its potential applications in medicinal chemistry and pharmaceuticals.

Mécanisme D'action

Target of Action

Oxazole derivatives, which include 3-cyclohexyl-1,2-oxazol-5-amine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives may interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-cyclohexyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZCMFOELVYEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500766-46-1 | |

| Record name | 3-cyclohexyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)

![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)